molecular formula C23H29N3O4S2 B2506496 2-(4-((2-Ethylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 864939-64-0

2-(4-((2-Ethylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No. B2506496
CAS RN: 864939-64-0
M. Wt: 475.62
InChI Key: NMWXYEWUPZXJCP-UHFFFAOYSA-N
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Description

2-(4-((2-Ethylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a useful research compound. Its molecular formula is C23H29N3O4S2 and its molecular weight is 475.62. The purity is usually 95%.
BenchChem offers high-quality 2-(4-((2-Ethylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-((2-Ethylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Synthesis Applications

  • Thiophenylhydrazonoacetates in Heterocyclic Synthesis : Studies have shown the versatility of benzo[b]thiophen-2-yl-hydrazonoesters in synthesizing a variety of nitrogen nucleophiles, leading to the formation of pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives. This showcases the utility of related compounds in the synthesis of heterocyclic compounds with potential biological activities (Mohareb et al., 2004).

Biological Activity Investigations

  • Inhibition of Cell Adhesion : Derivatives of benzo[b]thiophene have been investigated for their ability to inhibit the expression of adhesion molecules like E-selectin, ICAM-1, and VCAM-1 on endothelial cells. This inhibition is crucial for reducing neutrophils' adherence to activated endothelial cells, which is a key factor in inflammatory responses. One specific compound, PD 144795, showed oral activity in several models of inflammation, highlighting the potential anti-inflammatory properties of these compounds (Boschelli et al., 1995).

  • Ocular Hypotensive Activity : Benzo[b]thiophene-2-sulfonamide derivatives have been explored for their potential utility as topically active inhibitors of ocular carbonic anhydrase, which could be beneficial in treating glaucoma. Some compounds in this class, like 6-hydroxybenzo[b]thiophene-2-sulfonamide, have shown promising ocular hypotensive effects (Graham et al., 1989).

  • Antiarrhythmic, Serotonin Antagonist, and Antianxiety Activities : Novel thiophene derivatives synthesized from related compounds have demonstrated significant pharmacological activities, including antiarrhythmic, serotonin antagonist, and antianxiety effects, comparing favorably with established medications like procaine amide and diazepam (Amr et al., 2010).

properties

IUPAC Name

2-[[4-(2-ethylpiperidin-1-yl)sulfonylbenzoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O4S2/c1-2-16-7-5-6-14-26(16)32(29,30)17-12-10-15(11-13-17)22(28)25-23-20(21(24)27)18-8-3-4-9-19(18)31-23/h10-13,16H,2-9,14H2,1H3,(H2,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMWXYEWUPZXJCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CCCC4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-((2-Ethylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

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